

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with SR-0813

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## Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SR-0813**, a potent and selective inhibitor of the ENL and AF9 YEATS domains, in chromatin immunoprecipitation (ChIP) experiments. The provided protocols are designed to enable researchers to investigate the impact of **SR-0813** on the chromatin occupancy of ENL and its downstream effects on gene regulation.

## Introduction to SR-0813

**SR-0813** is a small molecule inhibitor that targets the YEATS domain of Eleven-Nineteen Leukemia (ENL) and AF9 proteins.<sup>[1][2][3][4][5][6][7]</sup> The YEATS domain is a reader of histone acetylation, and its interaction with chromatin is crucial for the transcriptional activation of key oncogenes in certain types of acute leukemia.<sup>[1][5][8]</sup> **SR-0813** competitively binds to the ENL YEATS domain, leading to the displacement of ENL from chromatin.<sup>[1][5]</sup> This displacement results in the transcriptional suppression of ENL target genes, such as HOXA9, MYB, and MYC, which are critical for the proliferation and survival of leukemia cells.<sup>[1][2][5]</sup>

The primary application of **SR-0813** in the context of chromatin biology is to probe the necessity of the ENL-chromatin interaction for gene expression. ChIP, followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), is the gold standard method to directly assess the effect of **SR-0813** on ENL's localization to specific genomic loci.

## Key Applications

- **Target Validation:** Confirm the displacement of ENL from specific gene promoters or enhancers upon **SR-0813** treatment.
- **Mechanism of Action Studies:** Elucidate the direct epigenetic consequences of ENL YEATS domain inhibition.
- **Pharmacodynamic Biomarker Development:** Utilize changes in ENL chromatin binding as a measurable indicator of **SR-0813** activity in preclinical models.
- **Drug Discovery:** Screen for and characterize other small molecules that modulate ENL-chromatin interactions.

## Data Presentation

The following tables summarize the quantitative data from representative experiments demonstrating the effect of **SR-0813** on ENL chromatin occupancy and target gene expression.

Table 1: **SR-0813** Potency and Cellular Engagement

Parameter	Value	Target	Assay
IC <sub>50</sub>	25 nM	ENL YEATS Domain	HTRF Assay
Kd	30 nM	ENL YEATS Domain	Surface Plasmon Resonance (SPR)
Cellular EC <sub>50</sub>	205 nM	ENL YEATS Domain	CETSA
IC <sub>50</sub>	311 nM	AF9 YEATS Domain	HTRF Assay
Cellular EC <sub>50</sub>	76 nM	AF9 YEATS Domain	CETSA

Data compiled from publicly available research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Table 2: Effect of **SR-0813** on ENL Chromatin Occupancy (ChIP-qPCR)

Gene Locus	SR-0813 Concentration (μM)	% Input (Mean ± SD)	P-value (vs. DMSO)
HOXA10	0 (DMSO)	0.12 ± 0.02	-
1	0.06 ± 0.01	< 0.01	
10	0.03 ± 0.005	< 0.001	
MYB Promoter	0 (DMSO)	0.08 ± 0.01	-
1	0.04 ± 0.008	< 0.01	
10	0.02 ± 0.004	< 0.001	

This table presents illustrative data based on published findings demonstrating a dose-dependent decrease in ENL enrichment at target gene loci in MV4;11 cells treated for 4 hours. [\[1\]\[5\]](#)

Table 3: Effect of **SR-0813** on ENL Target Gene Expression (qRT-PCR)

Gene	SR-0813 Concentration (μM)	Fold Change (vs. DMSO, Mean ± SD)
HOXA9	1	0.45 ± 0.05
MEIS1	1	0.52 ± 0.07
MYC	1	0.60 ± 0.06
ITGAM (CD11b)	1	2.5 ± 0.3

This table shows representative changes in mRNA levels in MV4;11 cells treated with 1 μM **SR-0813** for 24 hours. [\[1\]\[2\]\[5\]](#)

## Experimental Protocols

### Protocol 1: Chromatin Immunoprecipitation (ChIP) of ENL after SR-0813 Treatment

This protocol is optimized for studying the displacement of endogenous ENL from chromatin in the MV4;11 acute myeloid leukemia cell line.

Materials:

- Cell Line: MV4;11 (or other sensitive cell line)
- Compound: **SR-0813** (dissolved in DMSO)
- Control: DMSO (vehicle)
- Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Reagents for Crosslinking: Formaldehyde (37%), Glycine
- Buffers:
  - PBS (Phosphate-Buffered Saline)
  - Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
  - Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
  - ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)
  - ChIP Wash Buffers (Low Salt, High Salt, LiCl)
  - TE Buffer
- Antibody: Anti-ENL antibody (ChIP-grade)
- Control Antibody: Normal Rabbit IgG (or species-matched control)
- Protein A/G Magnetic Beads

- Enzymes: RNase A, Proteinase K
- Equipment:
  - Cell culture incubator
  - Hemocytometer or automated cell counter
  - Sonicator (e.g., Bioruptor)
  - Magnetic rack
  - Thermomixer or hybridization oven
  - qPCR instrument

#### Procedure:

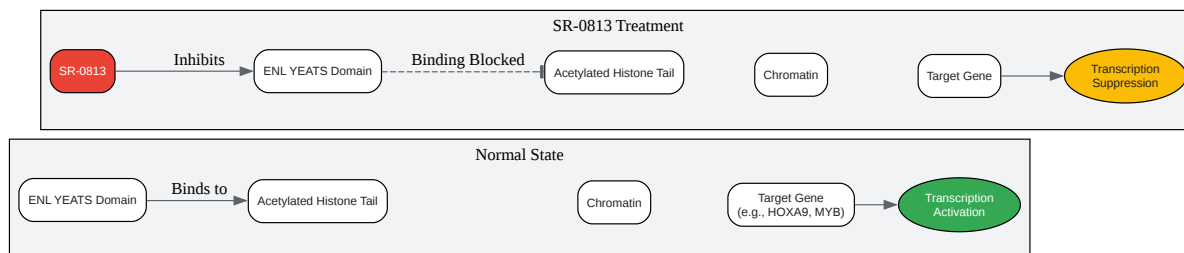
- Cell Culture and Treatment:
  - Culture MV4;11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO<sub>2</sub>.
  - Seed cells at a density of 0.5 x 10<sup>6</sup> cells/mL.
  - Treat cells with **SR-0813** (e.g., 1 μM) or DMSO for 4 hours. A dose-response experiment (e.g., 0.1, 1, 10 μM) can also be performed.
- Crosslinking:
  - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
  - Incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
  - Incubate for 5 minutes at room temperature.
  - Pellet cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).

- Wash the cell pellet twice with ice-cold PBS.
- Chromatin Preparation:
  - Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
  - Pellet the nuclei by centrifugation.
  - Resuspend the nuclear pellet in Nuclear Lysis Buffer.
  - Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
  - Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet debris.
  - Collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
  - Dilute the chromatin with ChIP Dilution Buffer.
  - Set aside a small aliquot of the diluted chromatin as "input" control.
  - Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
  - Remove the beads and add the anti-ENL antibody or IgG control to the pre-cleared chromatin.
  - Incubate overnight at 4°C with rotation.
  - Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
  - Capture the beads on a magnetic rack and discard the supernatant.
- Washes:
  - Perform sequential washes of the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.

- Finally, wash once with TE Buffer.
- Elution and Reverse Crosslinking:
  - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M  $\text{NaHCO}_3$ ).
  - Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). The input sample should be processed in parallel.
  - Add RNase A and incubate for 30 minutes at 37°C.
  - Add Proteinase K and incubate for 2 hours at 45°C.
- DNA Purification:
  - Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
  - Elute the DNA in nuclease-free water or TE buffer.
- Analysis:
  - Perform qPCR using primers specific for known ENL target gene loci (e.g., HOXA10, MYB promoter) and a negative control region.
  - Calculate the enrichment as a percentage of the input.

## Visualizations

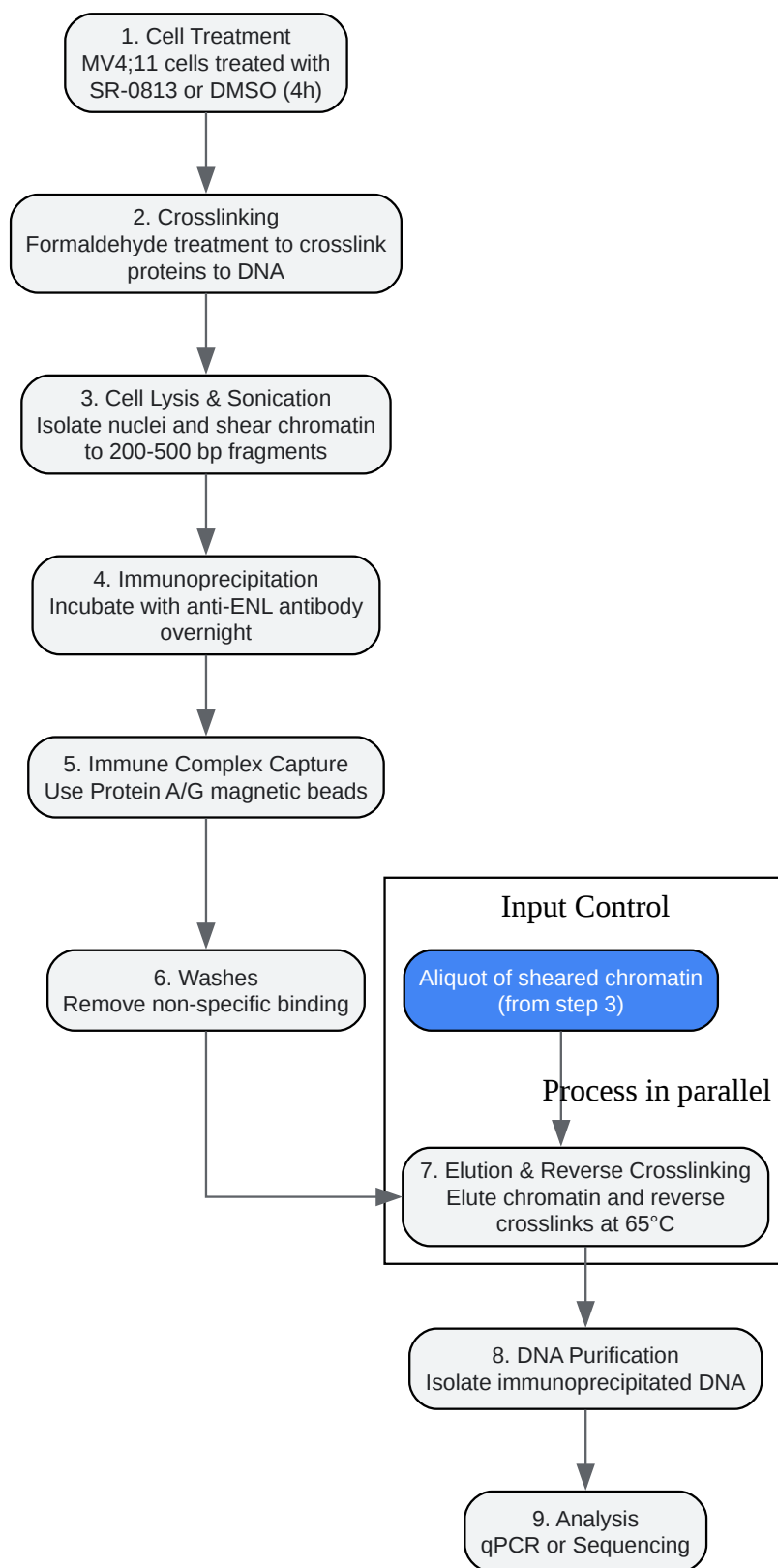
The following diagrams illustrate the mechanism of action of **SR-0813** and the experimental workflow for the ChIP protocol.



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Caption: Mechanism of **SR-0813** action.





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Caption: ChIP experimental workflow with **SR-0813**.

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